Bienvenue dans la boutique en ligne BenchChem!

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Physicochemical profiling Drug-likeness Ionization state

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (CAS 1422066-11-2) is a heterocyclic small molecule (C₁₈H₁₂N₂O₄, MW 320.30) that integrates a p-tolyl-substituted oxazole ring at the 4-position with a benzo[d]isoxazole-5-carboxylic acid scaffold. The compound is commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C18H12N2O4
Molecular Weight 320.3 g/mol
Cat. No. B8109960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
Molecular FormulaC18H12N2O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O
InChIInChI=1S/C18H12N2O4/c1-10-2-4-11(5-3-10)17-19-14(9-23-17)16-13-8-12(18(21)22)6-7-15(13)24-20-16/h2-9H,1H3,(H,21,22)
InChIKeyVZMHFIVWFSPJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid – Structural and Physicochemical Baseline for Procurement Decision-Making


3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (CAS 1422066-11-2) is a heterocyclic small molecule (C₁₈H₁₂N₂O₄, MW 320.30) that integrates a p-tolyl-substituted oxazole ring at the 4-position with a benzo[d]isoxazole-5-carboxylic acid scaffold . The compound is commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC . Its predicted acid dissociation constant (pKa = 3.38 ± 0.30) places the carboxylic acid moiety in a moderately acidic range relevant to ionization-state-dependent solubility and target engagement .

Why In-Class Benzo[d]isoxazole-Oxazole Carboxylic Acids Cannot Be Interchanged with 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic Acid


Despite sharing the benzo[d]isoxazole-5-carboxylic acid core, closely related analogs differ materially in the 2-substituent of the oxazole ring, which dictates molecular recognition, lipophilicity, and biological activity profiles. For example, the 4-fluorophenyl analog (CAS 1422139-56-7) is described as a Notch signaling pathway inhibitor , whereas published structure–activity relationship (SAR) studies on 2-aryl-oxazole-4-carboxylic acid regioisomers demonstrate that even minor substituent changes profoundly alter target selectivity—2-aryl-oxazol-4-ylcarboxylic acids are potent, selective inhibitors of Co(II) methionine aminopeptidase (MetAP) with micromolar IC₅₀ values, while the 5-aryl-oxazole-2-carboxylic acid regioisomers are inactive against all MetAP forms [1]. Furthermore, benzo[d]isoxazole derivatives as a scaffold class have yielded HIF-1α transcription inhibitors with IC₅₀ values as low as 24 nM [2]. These findings underscore that the specific substitution pattern—p-tolyl at the oxazole 2-position in the target compound—cannot be assumed to replicate the biological or physicochemical behavior of its fluorinated, unsubstituted phenyl, or methyl congeners without explicit comparative data. Procurement decisions must therefore be guided by the precise chemical identity rather than scaffold-level similarity.

Quantitative Evidence Guide: Differentiating 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid from Structural Analogs


Predicted Ionization State (pKa) as a Determinant of pH-Dependent Solubility and Permeability

The predicted pKa of 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is 3.38 ± 0.30, placing the carboxylic acid group in a moderately acidic range . This value differs from the pKa of the simpler 1,2-benzoxazole-5-carboxylic acid (unsubstituted core), which is reported as 4.11 (experimental) [1], suggesting that the p-tolyl-oxazole substitution electronically modulates the acidity of the carboxylic acid group, affecting the fraction ionized at physiologically and pharmaceutically relevant pH values.

Physicochemical profiling Drug-likeness Ionization state

Molecular Weight and Lipophilicity Differentiation Among 2-Aryl-Oxazole Benzoisoxazole Carboxylic Acid Analogs

The molecular weight of the target compound (320.30 Da) sits between the lighter methyl analog (244.20 Da) and the heavier 4-fluorophenyl analog (324.26 Da) . This intermediate molecular weight, combined with the modestly lipophilic p-tolyl group (predicted LogP estimated at ~2.5–3.5 based on fragment-based calculations), positions the target compound in a property space that balances aqueous solubility with passive membrane permeability relative to close analogs.

Molecular properties Lipophilicity Lead optimization

Batch-Level Purity and Analytical Characterization Documentation for Reproducible Research Procurement

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is supplied at ≥97% standard purity with batch-specific QC reports including NMR, HPLC, and GC analyses available from commercial vendors . In contrast, the 4-fluorophenyl analog (CAS 1422139-56-7) and the methyl analog (CAS 1422066-08-7) list purity without explicitly advertising multi-technique batch QC documentation on supplier pages .

Quality control Reproducibility Chemical procurement

2-Aryl-Oxazole-4-Carboxylic Acid Motif Confers Class-Level Methionine Aminopeptidase (MetAP) Inhibitory Activity

Published SAR data demonstrate that 2-aryl-oxazol-4-ylcarboxylic acids are potent and selective inhibitors of the Co(II) form of E. coli methionine aminopeptidase (EcMetAP), with IC₅₀ values in the micromolar range [1]. Critically, the 5-aryl-oxazol-2-ylcarboxylic acid regioisomers are inactive against all EcMetAP forms, establishing that the 2-aryl-4-carboxylic acid substitution pattern—as present in the target compound—is essential for MetAP inhibition [1]. While compound-specific IC₅₀ data for the p-tolyl derivative are not publicly available, the target compound's scaffold precisely matches the active regioisomer series.

MetAP inhibition Antibacterial targets 2-Aryl-oxazole SAR

Benzo[d]isoxazole Scaffold Is a Privileged Chemotype for HIF-1α and BET Bromodomain Inhibition

Benzo[d]isoxazole derivatives have been validated as HIF-1α transcription inhibitors with lead compounds achieving IC₅₀ values of 24 nM in HEK293T cell-based dual-luciferase reporter assays [1]. Independently, structure-based optimization of benzo[d]isoxazole-containing compounds yielded potent BET bromodomain inhibitors; the bivalent inhibitor 17b (Y13021) exhibited 32-fold greater potency than its monovalent counterpart in LNCaP prostate cancer cells [2]. The target compound combines the benzo[d]isoxazole-5-carboxylic acid core with a 2-aryl-oxazole substituent, thereby bridging two independently validated pharmacophoric elements within a single molecular entity.

HIF-1α inhibition BET bromodomain Anticancer scaffold

Limitations Acknowledgment: Absence of Direct Head-to-Head Comparative Biological Data

It must be explicitly stated that no direct head-to-head comparative biological assay data (e.g., IC₅₀, Kd, EC₅₀) are publicly available for 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid versus its 4-fluorophenyl, phenyl, or methyl analogs in any target-based or phenotypic assay. The evidence presented above constitutes either physicochemical property comparisons, regioisomer-level SAR inference, or scaffold-class biological activity data. Procurement decisions based on biological differentiation therefore require prospective experimental validation under the user's specific assay conditions.

Data gaps Procurement caveat Experimental validation needed

Recommended Application Scenarios for 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic Acid Based on Quantitative Evidence


MetAP-Targeted Antibacterial Drug Discovery: A Regioisomer-Validated Starting Point

The 2-aryl-oxazol-4-ylcarboxylic acid regioisomer has been experimentally validated as a selective MetAP inhibitor scaffold, whereas the 5-aryl regioisomer is inactive [1]. 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid, bearing the active 2-aryl-4-carboxylic acid orientation, is a structurally appropriate core for synthesizing focused libraries targeting bacterial MetAP. The p-tolyl substituent provides a defined lipophilic contact point for exploring the S1′ pocket, while the benzo[d]isoxazole-5-carboxylic acid handle enables amide coupling for further derivatization.

Dual-Pharmacophore Fragment for HIF-1α/BET Polypharmacology Programs

The benzo[d]isoxazole core is a privileged scaffold for HIF-1α inhibition (IC₅₀ = 24 nM for optimized derivatives) [2] and BET bromodomain inhibition (32-fold bivalent potency enhancement) [3]. The target compound uniquely combines this core with a 2-aryl-oxazole extension, creating a single molecular entity that can be elaborated into dual-target inhibitors. This is not achievable with the simpler 1,2-benzoxazole-5-carboxylic acid building block (CAS 933744-95-7), which lacks the oxazole extension for additional target engagement.

Physicochemical Property-Driven Library Design Requiring Intermediate Molecular Weight and Documented QC

With a molecular weight of 320.30 Da—distinct from the lighter methyl analog (244.20 Da) and comparable to the 4-fluorophenyl analog (324.26 Da) —the target compound fills a specific MW niche in lead-like chemical space. Its predicted pKa of 3.38 provides a defined ionization state for pH-dependent solubility and permeability calculations. Combined with vendor-supplied batch QC (NMR, HPLC, GC) ensuring ≥97% purity , the compound is well-suited for quantitative structure–property relationship (QSPR) studies and high-throughput screening decks requiring documented compound integrity.

Custom Synthesis Benchmark for Comparative Analog Testing

Given the absence of published head-to-head biological data between the p-tolyl, 4-fluorophenyl, phenyl, and methyl analogs, a recommended procurement strategy is to source all four analogs from a single supplier with consistent QC standards. This enables controlled, side-by-side profiling in the user's assay of interest, generating proprietary SAR data that can guide lead optimization. The target compound's availability with batch-specific analytical documentation makes it a suitable reference point for such comparative studies.

Quote Request

Request a Quote for 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.